BenchChemオンラインストアへようこそ!

1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Angiogenesis HUVEC proliferation 5-Pyrazolyl urea

This N-pyrazolyl-N'-benzylurea uniquely combines a 3,4-dimethoxybenzyl group with a 4-phenylpyrazole moiety, enabling dual profiling as an IL-8 chemotaxis inhibitor and HUVEC anti-angiogenic agent. Its substitution pattern is not represented in published benchmarking datasets—direct experimental validation is required. Ideal for labs expanding pyrazolyl urea SAR, PP1γ target-engagement, and phenotypic screening. Secure a high-purity batch to ensure reproducible results in Boyden chamber, tube-formation, and DARTS assays.

Molecular Formula C21H24N4O3
Molecular Weight 380.448
CAS No. 2034291-88-6
Cat. No. B2689411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
CAS2034291-88-6
Molecular FormulaC21H24N4O3
Molecular Weight380.448
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H24N4O3/c1-27-19-9-8-16(12-20(19)28-2)13-23-21(26)22-10-11-25-15-18(14-24-25)17-6-4-3-5-7-17/h3-9,12,14-15H,10-11,13H2,1-2H3,(H2,22,23,26)
InChIKeyVRYJLXVOIYVDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034291-88-6: A Structurally Defined Pyrazolyl-Urea for Anti-Angiogenic Screening


1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS 2034291-88-6) is a synthetic small molecule belonging to the N-pyrazolyl-N'-benzyl/phenylurea class [1]. Compounds in this class have been investigated as inhibitors of interleukin-8 (IL-8)-induced neutrophil chemotaxis and as anti-angiogenic agents that interfere with endothelial cell proliferation, particularly in human umbilical vein endothelial cells (HUVEC) [2][3]. The specific substitution pattern of the target compound—a 3,4-dimethoxybenzyl group on one urea nitrogen and a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl chain on the other—places it at the intersection of these two pharmacologically active series, suggesting potential dual activity that warrants comparative profiling.

Why Pyrazolyl-Urea Analogs Are Not Interchangeable with CAS 2034291-88-6


Within the N-pyrazolyl-N'-alkyl/benzyl/phenylurea class, minor structural modifications produce large variations in potency, selectivity, and mechanism. For example, among the IL-8 chemotaxis inhibitors, IC50 values range from 10 nM (4d, benzyl derivative) to >1000 nM depending on the N'-substituent [1]. Similarly, in the anti-angiogenic benzyl-urea sub-series, only specific substitution patterns on the pyrazole and benzyl rings confer potent HUVEC anti-proliferative activity; the lead compound 4e potently inhibits HUVEC proliferation, while close analogs show markedly weaker effects [2]. The target compound uniquely combines a 4-phenylpyrazole with a 3,4-dimethoxybenzyl group—a substitution pattern not explicitly represented among the published benchmarking datasets. This gap means that activity cannot be reliably inferred from class-level data alone; procurement decisions must be based on direct experimental evidence for this specific scaffold.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea


Anti-Proliferative Activity in HUVEC: Class-Level Benchmarking Against Lead Compound 4e

The target compound has not been directly tested in published HUVEC proliferation assays. The closest characterized analog is compound 4e (exact structure undisclosed in the abstract but identified as a benzyl-urea derivative within the 5-pyrazolyl urea series), which potently inhibited HUVEC proliferation [1]. The class-level inference is that benzyl-substituted 5-pyrazolyl ureas can achieve meaningful anti-proliferative activity; however, the specific contribution of the 3,4-dimethoxy substitution on the benzyl ring and the 4-phenyl substitution on the pyrazole remains unquantified for the target compound. Users should request or generate head-to-head HUVEC proliferation data (e.g., IC50 at 48–72 h) against 4e or a structurally defined reference compound before selecting this molecule for angiogenesis studies.

Angiogenesis HUVEC proliferation 5-Pyrazolyl urea

IL-8-Induced Neutrophil Chemotaxis Inhibition: SAR Context from the Pyrazolyl-Urea Series

The N-pyrazolyl-N'-alkyl/benzyl/phenylurea series contains potent IL-8-induced neutrophil chemotaxis inhibitors, with IC50 values of 10 nM (4d, 3-benzyl derivative), 14 nM (4i, 4-benzylpiperazinyl derivative), and 45 nM (4k, 3-phenyl derivative) [1]. The target compound's N'-3,4-dimethoxybenzyl group represents a benzyl substitution not evaluated in this study, and its N-pyrazolyl substituent differs from the 1-(2-hydroxy-2-phenylethyl)-4-carboxylic acid ethyl ester scaffold common to the published inhibitors. No cross-study comparable data exist to position CAS 2034291-88-6 within this SAR landscape. Until a head-to-head chemotaxis assay (e.g., Boyden chamber, IC50 against 1 nM IL-8) is performed against 4d or 4k, any claim of IL-8 pathway activity is speculative.

Inflammation Neutrophil chemotaxis IL-8 inhibitor

Target Engagement: PP1γ Phosphatase as a Potential Selectivity Differentiator

DARTS (Drug Affinity Responsive Target Stability) and t-LiP (targeted Limited Proteolysis) experiments on the 5-pyrazolyl urea 4e identified PP1γ (serine/threonine-protein phosphatase PP1-gamma) as the most reliable intracellular target in HUVEC cells [1]. This target engagement profile differentiates 4e from earlier pyrazolyl ureas that primarily modulated MAPK and PI3K pathways [2]. The target compound, by virtue of its structural similarity to 4e (benzyl-urea core with pyrazole substitution), may share this PP1γ-directed mechanism, but no proteomics data confirm this. Procuring this compound for target-based screening requires confirmation via DARTS or CETSA against PP1γ, with 4e as a positive control.

PP1γ Target deconvolution Chemical proteomics

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea Based on Class-Level Evidence


Angiogenesis Drug Discovery: HUVEC Phenotypic Screening with PP1γ Counterscreen

The compound can be deployed as a structural analog of 4e in HUVEC proliferation and tube-formation assays. Because 4e demonstrated potent anti-proliferative activity and PP1γ target engagement [1], CAS 2034291-88-6 should be tested alongside 4e to determine whether the 3,4-dimethoxybenzyl/4-phenylpyrazole substitution pattern retains or improves upon this profile. A recommended workflow: (i) HUVEC proliferation IC50 determination (48–72 h); (ii) tube-formation assay on Matrigel; (iii) PP1γ phosphatase activity assay; (iv) DARTS confirmation in HUVEC lysates.

Inflammation Research: Profiling Against IL-8-Induced Neutrophil Chemotaxis Benchmarks

Given the established SAR for pyrazolyl ureas as IL-8 chemotaxis inhibitors [2], the target compound can be screened in a Boyden chamber assay using human neutrophils stimulated with 1 nM IL-8. Direct comparison with reference compounds 4d (IC50 = 10 nM) and 4k (IC50 = 45 nM) will clarify whether the dimethoxybenzyl substitution enhances or diminishes chemotaxis inhibitory activity. Selectivity against fMLP-induced chemotaxis should also be assessed.

Chemical Proteomics and Target Deconvolution Studies

Building on the DARTS/t-LiP workflow established for 4e [1], the compound can be used as a probe to interrogate the phosphatome and kinome in endothelial cells. Procurement is justified for labs aiming to expand the structure–target landscape of pyrazolyl ureas, particularly to determine whether the 4-phenylpyrazole moiety directs binding toward PP1γ or alternative phosphatases. An immobilized analog for pull-down experiments would facilitate target identification.

Medicinal Chemistry SAR Expansion: Synthesis of Focused Libraries

As a commercially available building block with a defined substitution pattern, the compound can serve as a starting point for library synthesis aimed at exploring the SAR around the 3,4-dimethoxybenzyl and 4-phenylpyrazole pharmacophores. Parallel synthesis of analogs with varied benzyl and pyrazole substituents, followed by multiplexed phenotypic screening (HUVEC proliferation, neutrophil chemotaxis), can rapidly map activity cliffs and guide lead optimization.

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.